molecular formula C15H17NO4 B4923464 dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate

dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate

Cat. No.: B4923464
M. Wt: 275.30 g/mol
InChI Key: RBUOCTCGADJELL-UXBLZVDNSA-N
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Description

Dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate is an organic compound that belongs to the class of malonates It is characterized by the presence of a benzylamino group attached to a prop-2-enylidene moiety, which is further connected to a dimethyl propanedioate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate can be synthesized through a multi-step process involving the condensation of dimethyl malonate with α,β-acetylenic aldehydes and benzylamine. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine or triethylamine, and a solvent like methanol or ethanol. The reaction yields the desired product as an E isomer, which can be purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where nucleophiles such as halides or alkoxides replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl propargylmalonate: Similar in structure but contains a propargyl group instead of a benzylamino group.

    Dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate: Contains a dimethylamino group instead of a benzylamino group.

Uniqueness

Dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate is unique due to the presence of the benzylamino group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other malonates and makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-14(17)13(15(18)20-2)9-6-10-16-11-12-7-4-3-5-8-12/h3-10,16H,11H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUOCTCGADJELL-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=CNCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=C/C=C/NCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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